

# Propaquizafop acetyl CoA carboxylase inhibition mechanism

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## Compound Focus: Propaquizafop

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## Mechanism of Action and Molecular Target

**Propaquizafop** functions as a systemic post-emergence herbicide, absorbed by foliage and roots and translocated within the plant [1]. Its core mechanism involves the **inhibition of acetyl-CoA carboxylase (ACCase)**, a key biotin-dependent enzyme (EC 6.4.1.2) in the fatty acid biosynthesis pathway [1] [2].

- **Enzymatic Function:** ACCase catalyzes the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA. This is the first committed step in *de novo* fatty acid synthesis, providing the essential two-carbon units for building fatty acid chains. The reaction occurs in two distinct half-steps: (1) biotin carboxylation by the biotin carboxylase (BC) component, and (2) carboxyl transfer from biotin to acetyl-CoA by the carboxyltransferase (CT) component [2].
- **Inhibition Site:** Research on chimeric wheat/yeast ACCase enzymes has localized the herbicide sensitivity determinant to the **carboxyltransferase (CT) domain** within the third quarter of the plastid ACCase structure [2]. **Propaquizafop** binds to this CT domain, blocking the second half-reaction and halting malonyl-CoA production [2].
- **Cellular Consequences:** Inhibition of ACCase rapidly depletes the malonyl-CoA pool, shutting down fatty acid biosynthesis. This prevents the formation of phospholipids, which are critical components for building new cell membranes required for cell growth. Meristematic tissues are primarily affected, leading to the necrosis of growing points and plant death [3].

## Target-Site Resistance (TSR) Mechanisms

Continuous use of ACCase-inhibiting herbicides imposes strong selective pressure, leading to evolved resistance in weed populations. A primary mechanism is Target-Site Resistance (TSR), caused by specific point mutations in the *ACCase* gene that reduce herbicide binding. The table below summarizes key mutations conferring cross-resistance to **propaquizafop** and other ACCase inhibitors.

Mutation	Resistant Species	Evidence of Cross-Resistance to Propaquizafop	Location
Ile-1781-Leu	Black-grass ( <i>Alopecurus myosuroides</i> )	Confirmed cross-resistance [4]	Ireland
Ile-1781-Leu	Johnsongrass ( <i>Sorghum halepense</i> )	Confirmed cross-resistance [5]	Greece
Trp-2027-Cys	Southern Crabgrass ( <i>Digitaria ciliaris</i> )	Resistance to metamifop; suspected cross-resistance to other Group 1 herbicides [6]	China

These mutations, particularly Ile-1781-Leu, change the enzyme's three-dimensional structure at the herbicide binding site, reducing the binding affinity of **propaquizafop** and other FOP and DIM herbicides while often preserving the enzyme's catalytic function [4] [5].

## Experimental Protocols for Resistance Characterization

To fully characterize herbicide resistance, researchers employ integrated phenotypic and genotypic assays.

### Whole-Plant Bioassay (Phenotypic Confirmation)

This is the standard method for confirming resistance and determining its level.

- Procedure:** Suspected resistant (R) and known susceptible (S) biotypes are grown in a greenhouse. At a specific growth stage (e.g., 3-5 leaf stage), plants are treated with a range of herbicide doses, including the recommended field rate. Treatments are applied using a precision spray chamber [4] [5].
- Data Analysis:** Plant response (e.g., mortality, shoot fresh weight reduction) is assessed after 3-4 weeks. The **Resistance Factor (RF)** is calculated as  $RF = GR_{50}(R) / GR_{50}(S)$ , where  $GR_{50}$  is the

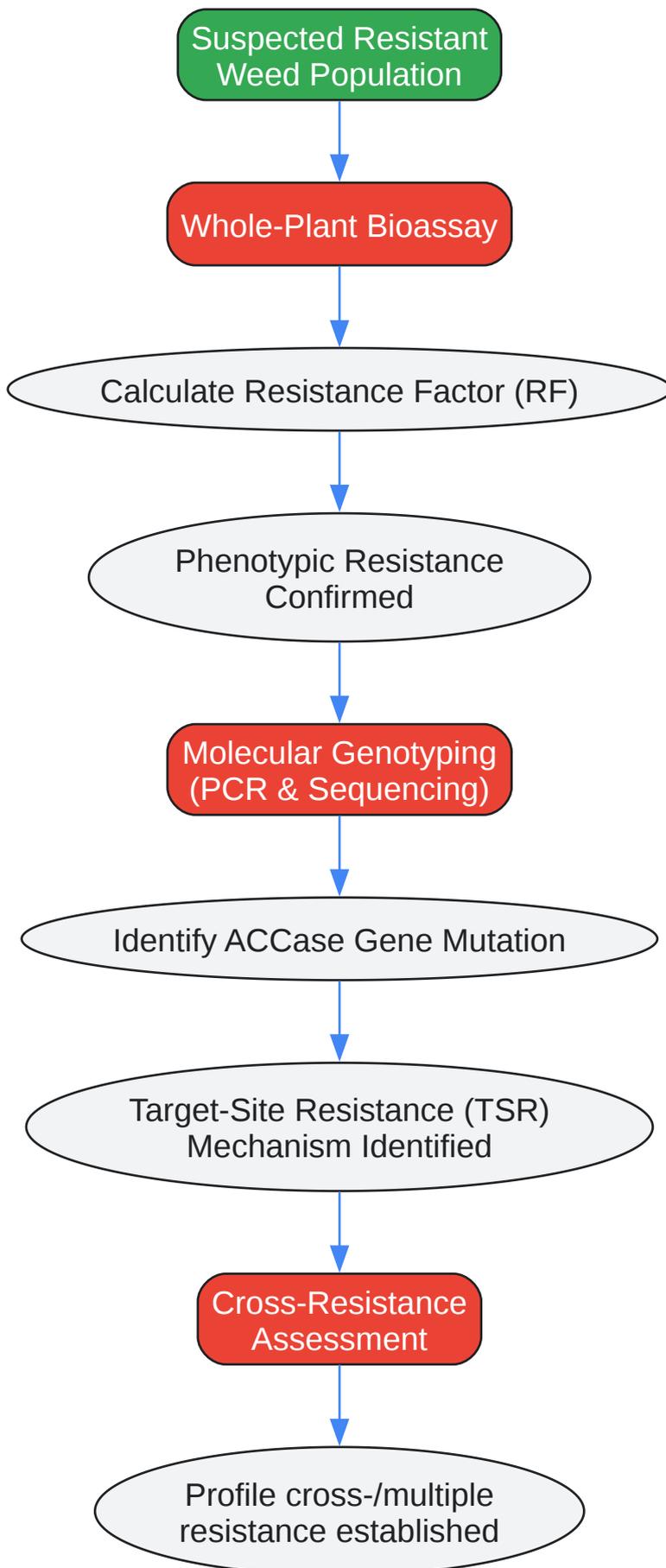
herbicide dose causing 50% growth reduction. An RF significantly greater than 1 confirms resistance [4] [5].

## Molecular Genotyping (Target-Site Mechanism)

This identifies specific DNA sequence mutations.

- **DNA Extraction and PCR:** Genomic DNA is extracted from leaf tissue of R and S plants. The region of the plastid *ACCase* gene encoding the CT domain (known to harbor resistance mutations) is amplified using universal or specific primers via Polymerase Chain Reaction (PCR) [4] [5].
- **Sequencing and Analysis:** The PCR products are sequenced, and the nucleotide sequences of R and S plants are aligned and compared. A single nucleotide polymorphism (SNP) leading to an amino acid substitution (e.g., ATA to TTA, causing Ile-1781-Leu) confirms a target-site mechanism [5].

The logical workflow for identifying and confirming resistance integrates these protocols, as shown in the following diagram:



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## Pharmaceutical Applications of ACCase Inhibition

Inhibition of ACCase is also a validated therapeutic strategy for metabolic diseases in humans. The following pipeline drugs highlight this application:

Drug Candidate	Company	Indication	Development Stage
Firsocostat	Gilead Sciences	Non-alcoholic steatohepatitis (NASH) / Non-alcoholic fatty liver disease (NAFLD)	Phase 2 [7]
Clesacostat	Pfizer	Non-alcoholic steatohepatitis (NASH) / Non-alcoholic fatty liver disease (NAFLD)	Phase 2 [7]

In this context, ACCase inhibitors work by reducing hepatic *de novo* lipogenesis (the creation of new fat in the liver), a key driver of disease pathology in NASH/NAFLD [7]. Research has also shown that ACC inhibition can restore cellular functions, such as microtubule dynamics and reduce proinflammatory signaling in models of cystic fibrosis, suggesting potential anti-inflammatory applications [8].

## Key Insights for Research and Development

The evidence on **propaquizafop** and ACCase inhibition yields several critical insights:

- **Cross-Resistance is Prevalent:** A single mutation (e.g., Ile-1781-Leu) can confer cross-resistance to multiple herbicides across the FOP and DIM chemical classes, severely limiting control options [4] [5].
- **Fitness Costs Vary:** Some resistant biotypes show no fitness penalty, or may even exhibit a growth advantage (e.g., increased rhizome biomass in Johnsongrass), promoting their persistence and spread [5].
- **Non-Target-Site Resistance (NTSR) is a Parallel Challenge:** Even in the absence of known ACCase mutations, populations can survive field rates via NTSR mechanisms, such as enhanced metabolic detoxification [4].

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